Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Description
Scientific Research Applications
Pharmacological Activity
Research has shown that derivatives of thiazole compounds, similar in structure to Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, have been explored for their pharmacological potential. For example, compounds synthesized from Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate have been studied for preliminary pharmacological activities, indicating the potential of thiazole derivatives in medicinal chemistry (Chapman, Clarke, Gore, & Sharma, 1971).
Chemical Synthesis and Reactions
The versatility of thiazole derivatives in chemical synthesis is demonstrated through various studies. For instance, the reaction of Ethyl chloroformate/DMF mixture with 5-amino-2-(ethylthio)thiazole-4-carboxamide led to the synthesis of thiazolo[5,4-d]pyrimidines, showcasing the reactivity and utility of such compounds in creating novel chemical structures with potential biological activities (El-bayouki & Basyouni, 1988).
Antimicrobial and Antioxidant Studies
The synthesis of lignan conjugates from thiazole derivatives, including antimicrobial and antioxidant studies, highlights the potential of these compounds in developing new therapeutic agents. Compounds like Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant antibacterial and antifungal properties, alongside notable antioxidant potential, indicating their relevance in the design of new drugs with diverse biological activities (Raghavendra et al., 2016).
Corrosion Inhibition
The application of thiazole derivatives extends beyond pharmacology into materials science, where they have been evaluated as corrosion inhibitors. Studies on compounds like Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) have demonstrated high efficiency in inhibiting corrosion on mild steel, showcasing the potential of thiazole derivatives in industrial applications, particularly in the pickling process of mild steel (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-19-12-8-6-11(7-9-12)17-15-16-10(3)13(21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZKUVRIDUIGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331596 |
Source
|
Record name | ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805254 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
CAS RN |
108717-45-9 |
Source
|
Record name | ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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